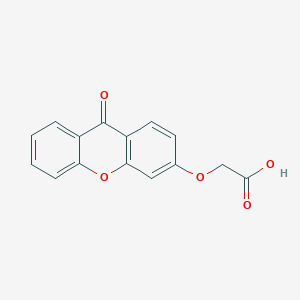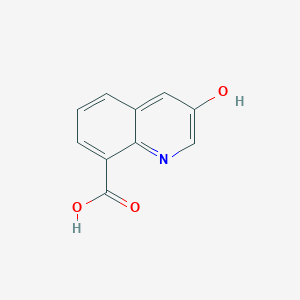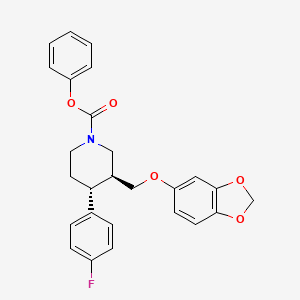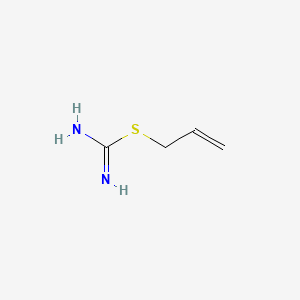
(4-Isopropoxy-3-methoxyphenyl)methanol
Übersicht
Beschreibung
(4-Isopropoxy-3-methoxyphenyl)methanol, also known as 4-IPM, is an organic compound with a wide range of applications in chemical synthesis, scientific research, and medical applications. It is a colorless liquid with a sweet, floral odor and is soluble in most organic solvents. 4-IPM has been used in a variety of laboratory experiments, including the synthesis of new compounds, the investigation of biochemical and physiological effects, and the study of drug mechanisms of action.
Wissenschaftliche Forschungsanwendungen
Chiral Auxiliary in Asymmetric Synthesis
(Jung, Ho, & Kim, 2000) explored the use of a compound closely related to (4-Isopropoxy-3-methoxyphenyl)methanol as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. This shows its potential utility in enhancing stereoselectivity in organic synthesis.
Synthesis of Hexahydro-1H-furo[3,4-c]pyran Derivatives
A study by (Reddy et al., 2012) demonstrated the use of a methoxyphenyl)methanol derivative in the InCl3-promoted synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives. This suggests its role in facilitating novel synthetic pathways for complex organic structures.
Study of Reaction Pathways and Stability
(Huszthy et al., 1982) investigated the reaction of a tris(methoxyphenyl)methyl compound with sodium methoxide. This research contributes to the understanding of reaction mechanisms and stability in organic chemistry.
Structural Analysis and Hydrogen Bond Patterns
In the realm of crystallography, (Patterson, Glidewell, & Ferguson, 1998) studied the crystal structure of methoxyphenyldiphenylmethanol, revealing unique hydrogen bond patterns. This work illustrates the importance of such compounds in understanding molecular interactions and crystal formation.
Catalytic Reactions and Product Formation
(Yao, Shi, & Shi, 2009) investigated the Lewis-acid-catalyzed reactions involving bis(methoxyphenyl)methanol, demonstrating its role in the formation of various organic products. This highlights its potential in catalytic processes in organic chemistry.
Electrophile Addition Studies
In a study by (Fujita et al., 2001), the addition of an electrophile to naphthalenes was promoted and stereodirected by an alcohol derivative, indicating its significance in directing and influencing organic reactions.
Synthesis and Fragmentation Studies
(Xu, Wang, Zhang, & Huang, 2000) conducted a study on the synthesis and fragmentation of isopropylthio/phenylthiosuccinic acid esters, providing insights into the molecular behavior of such compounds under specific conditions.
Eigenschaften
IUPAC Name |
(3-methoxy-4-propan-2-yloxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8(2)14-10-5-4-9(7-12)6-11(10)13-3/h4-6,8,12H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPYAKQHQXEJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 3,7-dimethyl-9-oxo-2,4-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B3119701.png)
![Methyl thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B3119709.png)







![N-Cyclohexylcyclohexanamine;3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/no-structure.png)


![3-(4-Bromo-3-[1,3]dioxolan-2-YL-benzyl)-2-butyl-1,3-diaza-spiro[4.4]non-1-EN-4-one](/img/structure/B3119794.png)
![Pentanoic acid, 3-[[(2S)-2-[[2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxoacetyl]amino]-1-oxopropyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3119795.png)